molecular formula C20H20ClN5O3S B11566748 6-(3-chloro-4-methoxyphenyl)-N-(3-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(3-chloro-4-methoxyphenyl)-N-(3-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11566748
M. Wt: 445.9 g/mol
InChI Key: RYPNDJFWVHOCEQ-UHFFFAOYSA-N
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Description

6-(3-Chloro-4-methoxyphenyl)-N-(3-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a complex organic compound belonging to the triazolothiadiazine class This compound is characterized by its unique structural framework, which includes a triazole ring fused with a thiadiazine ring, and various functional groups such as chloro, methoxy, and carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-chloro-4-methoxyphenyl)-N-(3-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazides with thiosemicarbazides under acidic or basic conditions to form the triazolothiadiazine core. Subsequent functionalization steps introduce the chloro, methoxy, and carboxamide groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions

6-(3-Chloro-4-methoxyphenyl)-N-(3-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(3-chloro-4-methoxyphenyl)-N-(3-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This can lead to the inhibition of cell proliferation in cancer cells or the suppression of microbial growth.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methoxyphenyl)-6-(3-amino-4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Known for its tubulin inhibitory activity.

    6-(4-Methoxyphenyl)-3-(2-thienylmethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Studied for its potential as an anticancer agent.

Uniqueness

The uniqueness of 6-(3-chloro-4-methoxyphenyl)-N-(3-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H20ClN5O3S

Molecular Weight

445.9 g/mol

IUPAC Name

6-(3-chloro-4-methoxyphenyl)-N-(3-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C20H20ClN5O3S/c1-11-23-24-20-26(11)25-17(12-7-8-16(29-3)15(21)9-12)18(30-20)19(27)22-13-5-4-6-14(10-13)28-2/h4-10,17-18,25H,1-3H3,(H,22,27)

InChI Key

RYPNDJFWVHOCEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1NC(C(S2)C(=O)NC3=CC(=CC=C3)OC)C4=CC(=C(C=C4)OC)Cl

Origin of Product

United States

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